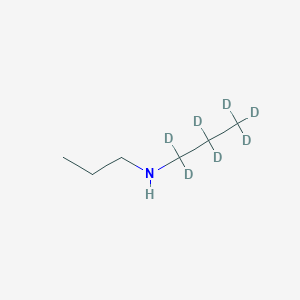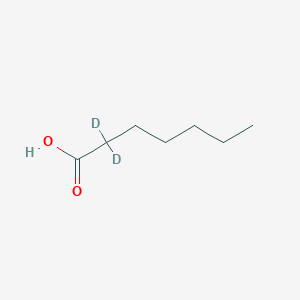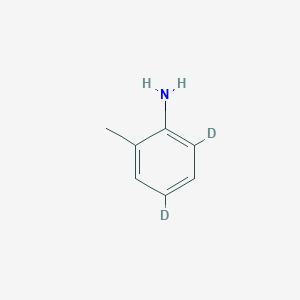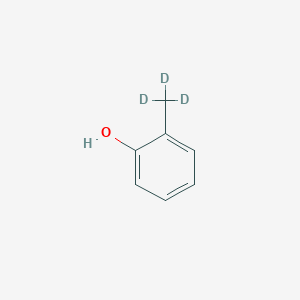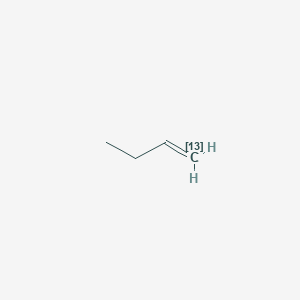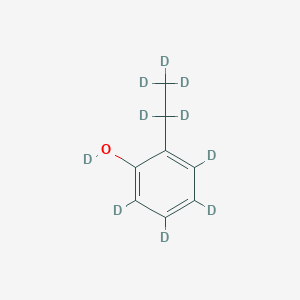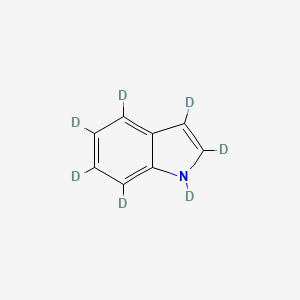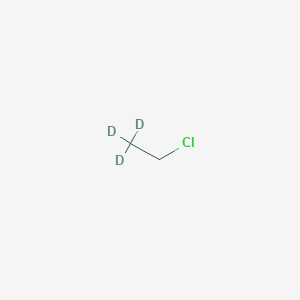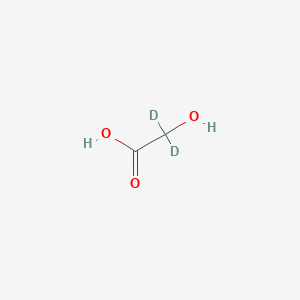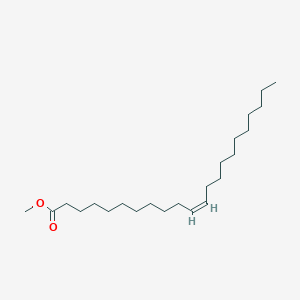
Methyl cetoleate
Übersicht
Beschreibung
Methyl acetate, also known as MeOAc, acetic acid methyl ester or methyl ethanoate, is a carboxylate ester with the formula CH3COOCH3 . It is a flammable liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers .
Synthesis Analysis
Methyl acetate is produced industrially via the carbonylation of methanol as a byproduct of the production of acetic acid . It can also be produced by esterification of acetic acid with methanol in the presence of strong acids such as sulfuric acid .
Molecular Structure Analysis
The molecular or chemical formula of Methyl acetate is C3H6O2 . It consists of two carbon atoms, three hydrogen atoms, two oxygen atoms, and one methyl group CH3 attached to the carbon atom .
Chemical Reactions Analysis
In the presence of strong bases such as sodium hydroxide or strong acids such as hydrochloric acid or sulfuric acid, methyl acetate is hydrolyzed back into methanol and acetic acid, especially at elevated temperature .
Physical And Chemical Properties Analysis
Methyl acetate is a colorless volatile liquid with a pleasant odor and fleeting fruity-like taste . It has a solubility of 25% in water at room temperature . At elevated temperature, its solubility in water is much higher .
Wissenschaftliche Forschungsanwendungen
1. Capillary Electrophoresis Coatings
Methyl chitosan, a derivative similar to methyl cetoleate, has been utilized as a capillary coating in the separation of protein glycoforms by capillary electrophoresis (CE). This application demonstrates the potential of methyl derivatives in improving separation performance in biochemical analysis. The use of methyl chitosan as a coating allows for tunable charge states, which can be adapted for various applications, including the separation of acidic or basic glycosylated proteins. This method has shown great potential in protein glycoform analysis, a process crucial in understanding protein structures and functions (Yaru Jia et al., 2020).
2. Epigenetic Research and Biomarkers
DNA methylation, a key area in epigenetic research, is crucial for understanding cellular differentiation and disease states. Methylated DNA sequences have been increasingly studied for their potential as cancer biomarkers. Techniques like methyl-BEAMing technology, which allows the quantification of methylated molecules in a sample, demonstrate the significance of understanding methylation patterns in clinical diagnostics and research. This technology can detect rare methylation events, which is vital for the preclinical assessment of new epigenetic biomarkers and quantitative analyses in epigenetic research (M. Li et al., 2009).
3. Environmental and Industrial Analysis
In environmental and industrial contexts, the analysis of methylated compounds is essential for monitoring pollutants and assessing their impact. For instance, the quality control of methylmercury determinations, a significant environmental pollutant, is critical in understanding its accumulation in the food chain and its toxic effects. Techniques like capillary electrophoresis (CE) have been employed for the resolution and analysis of complex samples, including those containing methylated compounds like methyl-Hg. This highlights the broader application of methyl derivatives and related compounds in environmental science (Antonia Maria Carro Diaz et al., 1996).
Wirkmechanismus
Safety and Hazards
Methyl acetate is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl (Z)-docos-11-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h12-13H,3-11,14-22H2,1-2H3/b13-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZZORAOGOPHQF-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cetoleate | |
CAS RN |
1937-66-2 | |
| Record name | Methyl cetoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL CETOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U477JCX4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




